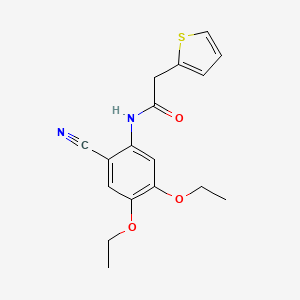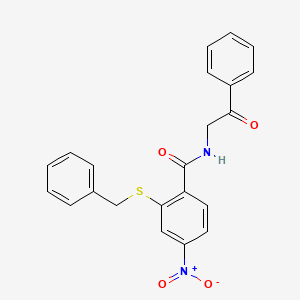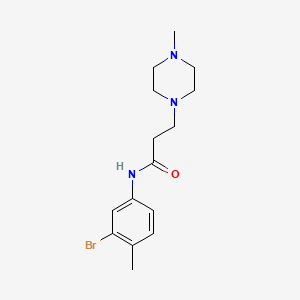![molecular formula C25H22N2O6 B11507979 N-[2-(cyclopropylcarbonyl)-5-methoxy-1-benzofuran-3-yl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11507979.png)
N-[2-(cyclopropylcarbonyl)-5-methoxy-1-benzofuran-3-yl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CYCLOPROPANECARBONYL-5-METHOXY-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is a complex organic compound that features a benzofuran ring, a cyclopropane moiety, and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYCLOPROPANECARBONYL-5-METHOXY-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves multi-step organic reactions. The key steps may include:
- Formation of the benzofuran ring through cyclization reactions.
- Introduction of the cyclopropane group via cyclopropanation reactions.
- Coupling of the isoindole moiety through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions could occur, especially on the benzofuran ring or the isoindole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development due to its unique structural features.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-CYCLOPROPANECARBONYL-5-METHOXY-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE: can be compared with other benzofuran derivatives, cyclopropane-containing compounds, and isoindole derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of structural motifs, which may confer distinct chemical and biological properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or specialized journals would be necessary.
Properties
Molecular Formula |
C25H22N2O6 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-5-methoxy-1-benzofuran-3-yl]-4-(1,3-dioxoisoindol-2-yl)butanamide |
InChI |
InChI=1S/C25H22N2O6/c1-32-15-10-11-19-18(13-15)21(23(33-19)22(29)14-8-9-14)26-20(28)7-4-12-27-24(30)16-5-2-3-6-17(16)25(27)31/h2-3,5-6,10-11,13-14H,4,7-9,12H2,1H3,(H,26,28) |
InChI Key |
UKMISBFCPFESDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C(=O)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1,1,3,3,3-hexafluoro-2-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-methoxybenzamide](/img/structure/B11507898.png)
![2-{3-[(1E)-2-cyano-3-oxo-3-(4-phenylpiperazin-1-yl)prop-1-en-1-yl]-1H-indol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11507899.png)
![3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B11507905.png)
![2-Methoxy-4-(1-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-3-yl)phenyl propanoate](/img/structure/B11507907.png)
![7-{3-[(2E)-azepan-2-ylideneamino]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507912.png)
![1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-phenylurea](/img/structure/B11507914.png)

![2-{3-[2-(Adamantan-1-YL)ethyl]-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B11507918.png)

![1-(1,2,3,4,4a,9b-Hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-2-(1-piperidinyl)ethanone](/img/structure/B11507925.png)

![6,8-dichloro-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11507933.png)
![N-benzyl-2-({5-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-1-yl}sulfanyl)acetamide](/img/structure/B11507937.png)
![Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate](/img/structure/B11507941.png)
